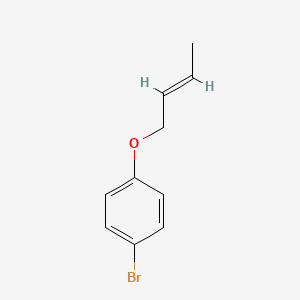
1-Bromo-4-(but-2-en-1-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a chemical compound with the CAS Number: 1017091-66-5. It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-bromo-4-[(2E)-2-butenyloxy]benzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 227.1 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Supramolecular Chemistry and Polymer Processing
1-Bromo-4-(but-2-en-1-yloxy)benzene has found applications in supramolecular chemistry, particularly in the synthesis of benzene-1,3,5-tricarboxamides (BTAs). These compounds are significant due to their simple structure, wide accessibility, and the detailed understanding of their supramolecular self-assembly behavior. BTAs have been utilized in a range of applications, from nanotechnology and polymer processing to biomedical applications, owing to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, indicating a promising future for BTAs in commercial applications as well (Cantekin, de Greef, & Palmans, 2012).
Environmental Monitoring and Flame Retardants
The study of novel brominated flame retardants (NBFRs), including compounds like this compound, has highlighted their increasing application and the need for more research on their occurrence, environmental fate, and toxicity. These studies are crucial for understanding the environmental and health impacts of NBFRs, particularly in indoor environments where their presence in air, dust, and consumer goods can pose significant risks. The research emphasizes the need for optimized analytical methods to include all NBFRs and further investigation into their emission sources and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, this compound plays a role in the synthesis of indoles and triazines, compounds with a wide spectrum of biological activities. Indole synthesis, for example, is a critical area of research with implications for the development of pharmaceuticals and agrochemicals. The compound's utility in forming triazines, which exhibit antibacterial, antifungal, anticancer, and various other pharmacological activities, showcases its importance in the development of future drugs (Taber & Tirunahari, 2011); (Verma, Sinha, & Bansal, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-bromo-4-[(E)-but-2-enoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWUQKOOAPNORF-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
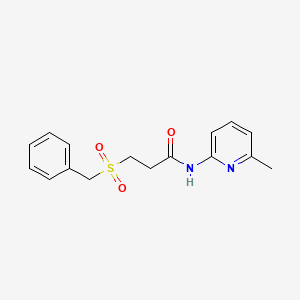
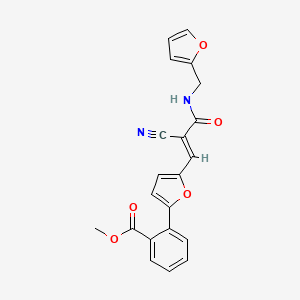
![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)
![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)
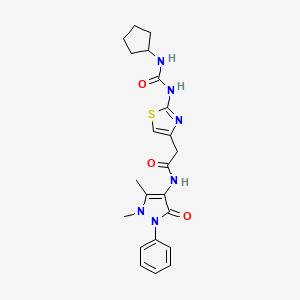
![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

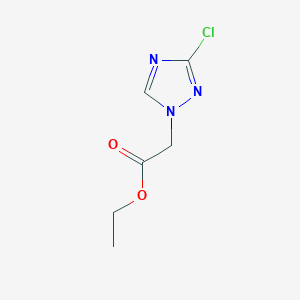
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)
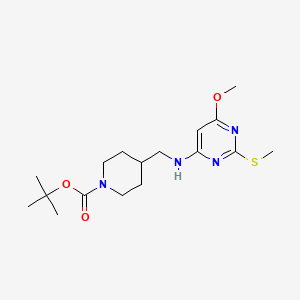
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)
